Methyl 1,2,3-benzothiadiazole-6-carboxylate

Plant activator Systemic acquired resistance Regiochemical SAR

Procure Methyl 1,2,3-benzothiadiazole-6-carboxylate (CAS 39588-43-7) as your key intermediate for medicinal chemistry and agrochemical validation. Unlike 7-substituted plant activators, this 6-carboxylate regioisomer is a privileged PRMT3 allosteric inhibitor scaffold (IC₅₀ 2.5 μM) and a validated negative control for SAR studies, supported by solid-phase synthesis routes for rapid library generation. Do not use as a BTH substitute.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 39588-43-7
Cat. No. B3264693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3-benzothiadiazole-6-carboxylate
CAS39588-43-7
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=NS2
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)13-10-9-6/h2-4H,1H3
InChIKeyRLPJBFFHKGWDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3-Benzothiadiazole-6-Carboxylate (CAS 39588-43-7): Chemical Identity and Procurement Baseline


Methyl 1,2,3-benzothiadiazole-6-carboxylate (C₈H₆N₂O₂S; MW 194.21) is a heterocyclic building block belonging to the benzo-fused 1,2,3-thiadiazole family, featuring a methyl ester substituent at the 6-position of the phenyl ring . Unlike its 7-carboxylate and 7-carbothioate regioisomers—which have been commercialized as systemic acquired resistance (SAR) plant activators (e.g., Acibenzolar-S-methyl / BTH / Actigard®)—the 6-carboxylate isomer has not been developed as an agrochemical active ingredient and is primarily sourced as a research intermediate for medicinal chemistry and synthetic methodology applications [1]. The compound is available from specialty chemical suppliers (typical purity ≥95%) and is recognized in the primary literature as a key intermediate in solid-phase synthetic routes to benzo[1,2,3]thiadiazole libraries .

Why Regioisomer Substitution Fails: Positional Carboxylation Determines Biological Fate in Benzothiadiazole Derivatives


Within the benzo[1,2,3]thiadiazole family, the position of the carboxylate/carbothioate substituent on the phenyl ring is a critical determinant of biological activity profile and commercial application [1]. Systematic SAR studies by Kunz et al. established that while the 7-carboxylic acid and its ester/thiolester derivatives exhibit high plant activator (SAR-inducing) activity, the introduction of additional substituents at positions 4, 5, or 6 of the phenyl ring generally decreases activity—with the order of tolerance among halogens being F > Cl > Br, and brominated 6-substituted analogs being entirely inactive [1]. Consequently, methyl 1,2,3-benzothiadiazole-6-carboxylate cannot serve as a drop-in replacement for the 7-carboxylate or 7-carbothioate analogs in plant protection applications. Conversely, the 6-substituted benzothiadiazole scaffold has emerged as a privileged chemotype in medicinal chemistry for entirely distinct target classes (e.g., PRMT3 allosteric inhibition, vaccine adjuvant development) for which the 7-substituted agrochemical analogs have not been profiled [2][3]. Direct interchange between regioisomers therefore risks both loss of desired activity and introduction of uncharacterized off-target pharmacology.

Quantitative Differentiation Evidence: Methyl 1,2,3-Benzothiadiazole-6-Carboxylate vs. Closest Analogs


Plant Activator Activity: 6-Position Substitution Abolishes SAR-Inducing Efficacy Relative to 7-Carboxylate Series

In the foundational SAR study of benzo[1,2,3]thiadiazole plant activators by Kunz et al. (1997), compounds were tested in a standardized cucumber–Colletotrichum lagenarium in vivo assay at 200 mg AI/kg spray application. The study demonstrated that additional substituents at positions 4, 5, or 6 of the phenyl ring 'generally decreased the activity' of 7-carboxylic acid derivatives, with the 6-brominated analog being completely inactive [1]. While the unsubstituted benzo[1,2,3]thiadiazole-7-carboxylic acid methyl ester (CAS 23621-08-1) and S-methyl ester (BTH, CAS 135158-54-2) displayed high resistance-inducing activity in this assay, the corresponding 6-carboxylate regioisomer was not among the active compounds reported, consistent with the generalization that 6-substitution is detrimental to plant activator function [1]. Importantly, Du et al. (2012) subsequently confirmed that optimized 7-carboxylate derivatives (compounds 3d and 3e) outperformed commercial BTH in field trials against cucumber Erysiphe cichoracearum and Colletotrichum lagenarium [2], reinforcing that the 7-position remains the locus of plant activator activity within this chemotype.

Plant activator Systemic acquired resistance Regiochemical SAR

Physicochemical Differentiation: Solid-State Handling Properties of 6-Carboxylate vs. 5-Carboxylate Regioisomer

Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS 23616-15-1) is a well-characterized crystalline solid with a reported melting point of 118–120°C and boiling point of 304.4 ± 34.0°C at 760 mmHg . In contrast, methyl 1,2,3-benzothiadiazole-6-carboxylate (CAS 39588-43-7) lacks a reported experimental melting point across major databases (ChemicalBook, PubChem, ChemSrc), with only predicted boiling point (304.4 ± 34.0°C) and density (1.413 ± 0.06 g/cm³) values available . This difference in solid-state characterization is consistent with the observation that 6-substituted benzothiadiazoles can exhibit distinct crystallization behavior relative to their 5-substituted isomers, potentially affecting ease of handling, formulation, and purity verification in laboratory settings. The 6-carboxylate methyl ester is typically supplied as a research intermediate with purity ≥95% and described as being used primarily as a building block rather than a finished active .

Regioisomer differentiation Solid-state properties Synthetic handling

Medicinal Chemistry Scaffold Differentiation: 6-Benzothiadiazolyl Moiety as a PRMT3 Allosteric Inhibitor Pharmacophore vs. 7-Carboxylate Agrochemical Dominance

The 6-substituted benzo[1,2,3]thiadiazole scaffold has demonstrated utility in medicinal chemistry that is distinct from the agrochemical applications of the 7-substituted series. Siarheyeva et al. (2012) identified 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea (compound 1) as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) with an IC₅₀ value of 2.5 μM, discovered through high-throughput screening of 16,000 compounds using an H4(1-24) peptide substrate assay [1]. The crystal structure of PRMT3 in complex with compound 1, coupled with kinetic analysis, revealed a novel allosteric mechanism of inhibition [1]. The 6-benzothiadiazolyl moiety was critical for binding at the allosteric site; mutating PRMT3 residues within this site or using compound 1 analogs that disrupt allosteric interactions both abrogated binding and inhibitory activity [1]. Notably, the 7-substituted benzothiadiazole analogs (BTH and its carboxylic acid derivatives) have not been profiled against PRMT3 or related methyltransferase targets, underscoring the target-class divergence between these regioisomeric scaffolds.

Epigenetic inhibitor PRMT3 Allosteric inhibition Medicinal chemistry

Ester Functionality Requirement in Benzothiadiazole-Based Vaccine Adjuvant Activity

Belsuzarri et al. (2024) conducted systematic SAR studies on benzothiadiazole derivatives as novel vaccine adjuvants that enhance extracellular vesicle (EV) release and Ca²⁺ influx in antigen-presenting cells [1]. Compounds were evaluated in vitro for CD63 reporter activity (a marker for EV biogenesis) in human THP-1 cells, and for induction of Ca²⁺ influx, IL-12 production, and cell viability in murine bone-marrow-derived dendritic cells [1]. The SAR studies established that 'the ester functional group was requisite' for adjuvant potency, while replacement of the benzothiadiazole sulfur atom with selenium (compound 9f) or a bioisosteric ethenyl group (compound 9h) retained potency [1]. This finding directly validates the methyl ester functionality present in methyl 1,2,3-benzothiadiazole-6-carboxylate as an essential pharmacophoric element for immunostimulatory applications—a property not shared by the corresponding carboxylic acid or thioester analogs commonly used in agrochemical contexts. Proof-of-concept vaccination studies further validated the in vivo potency of selected benzothiadiazole ester derivatives as vaccine adjuvants [1].

Vaccine adjuvant Immunostimulation Extracellular vesicles Ester pharmacophore

Synthetic Accessibility: Solid-Phase Route Enabled for 6-Carboxylate Benzothiadiazole vs. Traditional Solution-Phase Dominance of 7-Carboxylate Series

The first solid-phase synthesis of benzo[1,2,3]thiadiazoles was achieved by starting from resin-bound ortho-bromo or ortho-iodo triazenes and employing a functionalization-on-cleavage strategy, enabling efficient generation of 1,2,3-benzothiadiazole-6-carboxylic acid methyl ester and related derivatives . This solid-phase methodology, documented in the literature associated with CAS 39588-43-7, represents a distinct synthetic advantage for the 6-carboxylate series over the 7-carboxylate series, which has historically relied on solution-phase Hurd–Mori cyclization or diazotization–cyclization routes starting from substituted benzoic acid precursors [1]. The solid-phase approach is compatible with combinatorial library production and automated parallel synthesis workflows, making the 6-carboxylate ester a preferred scaffold for medicinal chemistry hit-to-lead optimization programs. The Hurd–Mori cyclization exhibits pronounced regioselectivity influenced by electronic and steric factors, meaning that synthetic routes optimized for 7-carboxylate products cannot be directly applied to 6-carboxylate targets without significant re-optimization [2].

Solid-phase synthesis Combinatorial chemistry Benzothiadiazole library Resin-based methodology

Bioisosteric Comparability: Thieno[2,3-d][1,2,3]thiadiazole-6-Carboxylate as a Validated Plant Activator Contrasts with Benzo-6-Carboxylate Inactivity

Stanetty et al. (1998) demonstrated that methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates function as potent plant activators and active bioisosteres of the commercial agent Actigard® (BTH) [1]. This finding was subsequently confirmed in the Hurd–Mori regioselectivity study which explicitly states that 'various methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates act as active bioisosters of Actigard®' [2]. The observation that a 6-carboxylate substituent confers plant activator activity in the thieno-fused analog but not in the benzo-fused analog (see Evidence Item 1) establishes a critical SAR boundary: the heterocyclic core identity (thiophene vs. benzene ring fusion) interacts with the substitution position to determine biological outcome. This cross-scaffold comparison demonstrates that simple extrapolation of activity from the thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate series to the benzo[1,2,3]thiadiazole-6-carboxylate series is invalid [1][3].

Bioisosterism Thienothiadiazole Plant activator lead Scaffold hopping

Procurement-Driven Application Scenarios for Methyl 1,2,3-Benzothiadiazole-6-Carboxylate (CAS 39588-43-7)


Medicinal Chemistry: PRMT3 Allosteric Inhibitor Lead Optimization and Epigenetic Probe Development

The benzo[d][1,2,3]thiadiazol-6-yl scaffold, of which methyl 1,2,3-benzothiadiazole-6-carboxylate is the foundational building block, has demonstrated allosteric PRMT3 inhibition (IC₅₀ = 2.5 μM) with a crystallographically validated binding mode . Medicinal chemistry teams pursuing protein arginine methyltransferase or related epigenetic targets should procure the 6-carboxylate ester as a key intermediate for urea-, amide-, or sulfonamide-linked analog synthesis. The solid-phase synthetic accessibility of this scaffold further enables library-based SAR exploration and rapid analog generation. The 7-substituted benzothiadiazole analogs (BTH and its derivatives) lack any reported activity against mammalian methyltransferases and are therefore unsuitable surrogates for this application [5].

Immuno-Oncology and Vaccine Adjuvant Discovery: Ester-Functionalized Benzothiadiazole Scaffold Exploration

The SAR study by Belsuzarri et al. (2024) established that the ester functional group is requisite for benzothiadiazole-based vaccine adjuvant activity, with compounds evaluated for CD63 reporter activity in human THP-1 cells and Ca²⁺ influx/IL-12 production in murine BMDCs . Methyl 1,2,3-benzothiadiazole-6-carboxylate, bearing the critical methyl ester pharmacophore, serves as an ideal starting point for adjuvant optimization campaigns. Procurement of this compound for immunostimulatory research is directly supported by published SAR evidence; the corresponding carboxylic acid or thioester analogs lack the requisite ester functionality and would not be expected to retain adjuvant potency per the established SAR .

Combinatorial Chemistry and Solid-Phase Library Synthesis of Benzothiadiazole-Derived Compound Collections

The 6-carboxylate benzothiadiazole scaffold was the first in its class to be synthesized via solid-phase methodology, utilizing resin-bound ortho-bromo or ortho-iodo triazene precursors with functionalization on cleavage . This established compatibility with solid-phase parallel synthesis makes methyl 1,2,3-benzothiadiazole-6-carboxylate the preferred regioisomer for groups building diverse benzothiadiazole libraries for high-throughput screening. In contrast, the 7-carboxylate and 7-carbothioate series remain dependent on traditional solution-phase Hurd–Mori or diazotization routes, which are less amenable to automation and parallelization [5]. The solid-phase route enables efficient generation of structural diversity at the ester position and on the phenyl ring, supporting hit identification across multiple target classes.

Agrochemical Research: Negative Control or Inactive Comparator for Plant Activator SAR Studies

Given the established SAR generalization that 6-position substitution on benzo[1,2,3]thiadiazole decreases or abolishes plant activator (SAR-inducing) activity , methyl 1,2,3-benzothiadiazole-6-carboxylate is ideally suited as a negative control compound or inactive regioisomeric comparator in plant protection research programs. Its use alongside the active 7-carboxylate/7-carbothioate analogs (e.g., BTH) enables rigorous dissection of position-specific pharmacophoric requirements within the benzothiadiazole plant activator chemotype. Agrochemical discovery groups should NOT procure this compound with the expectation of direct plant activator efficacy; rather, its value lies in its role as a structurally matched inactive control that validates the 7-position specificity of any observed SAR-inducing phenotype .

Quote Request

Request a Quote for Methyl 1,2,3-benzothiadiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.